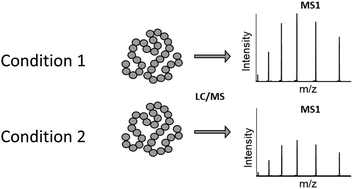High-throughput quantitative top-down proteomics
Molecular Omics Pub Date: 2020-01-03 DOI: 10.1039/C9MO00154A
Abstract
Top-down mass spectrometry (MS) analyzes intact proteins at the proteoform level, which allows researchers to better understand the functions of protein modifications. Recently, top-down proteomics has increased in popularity due to advancements in high-resolution mass spectrometers, increased efficiency in liquid chromatography (LC) separation, and advances in data analysis software. Some unique protein proteoforms, which have been distinguished using top-down MS, have even been shown to exhibit marked variation in biological function compared to similar proteoforms. However, the qualitative identification of a particular proteoform may not be enough to determine the biological relevance of that proteoform. Quantitative top-down MS methods have been notably applied to the study of the differing biological functions of protein proteoforms and have allowed researchers to explore proteomes at the proteoform, rather than the peptide, level. Here, we review the top-down MS methods that have been used to quantitatively identify intact proteins, discuss current applications of quantitative top-down MS analysis, and present new areas where quantitative top-down MS analysis may be implemented.


Recommended Literature
- [1] Benchmarking methods of enhanced heavy oil recovery using a microscaled bead-pack
- [2] Emerging investigator series: correlating phase composition and geometric structure to the colloidal stability of 2D MoS2 nanomaterials†
- [3] Continuous process technology: a tool for sustainable production
- [4] Development of a triple spike methodology for validation of butyltin compounds speciation analysis by isotope dilution mass spectrometry
- [5] Back cover
- [6] Accessing slow diffusion in solids by employing metadynamics simulation†
- [7] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [8] Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties
- [9] Back cover
- [10] Thermodynamics of the formation of surface PtO2 stripes on Pt(111) in the absence of subsurface oxygen†










